molecular formula C26H18ClF3N4 B2530846 N-[(2-chlorophenyl)methyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477236-54-7

N-[(2-chlorophenyl)methyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine

Katalognummer B2530846
CAS-Nummer: 477236-54-7
Molekulargewicht: 478.9
InChI-Schlüssel: UTLNDMMVFHEHIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-[(2-chlorophenyl)methyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine" is a derivative of the pyrrolo[2,3-d]pyrimidin-4-amine class. These derivatives are known for their biological activities and have been the subject of various studies to explore their potential as therapeutic agents. The compound is structurally related to those investigated for inhibitory activities against specific kinases and enzymes, which are implicated in various diseases, including cancer and psoriasis .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidin-4-amine derivatives typically involves multiple steps, including cyclization, chlorination, aminization, and coupling reactions. For instance, the synthesis of similar compounds has been achieved through structure-based drug design and synthetic chemistry, involving key steps such as copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) . Other methods include cyclization using nickel nitrate or phosphorus pentoxide . These methods yield the desired products in good to moderate yields and are characterized by various analytical techniques, including NMR and X-ray diffraction.

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidin-4-amine derivatives is often confirmed by X-ray crystallography. The crystal structures can vary, with some compounds crystallizing in the triclinic system and others in the orthorhombic system . The molecules can form various interactions, such as hydrogen bonds and π-stacking, which contribute to the stability of the crystal structure and may influence the biological activity.

Chemical Reactions Analysis

The reactivity of pyrrolo[2,3-d]pyrimidin-4-amine derivatives can be influenced by the substituents on the aromatic rings and the pyrimidine moiety. For example, the introduction of a fluorine in place of a chlorine atom or the substitution of the trifluoromethyl group with other groups can affect the compound's activity . These modifications can be strategically employed to improve the compound's biological properties or pharmacokinetic profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidin-4-amine derivatives, such as solubility, melting point, and stability, are crucial for their potential as drug candidates. These properties are often optimized through structural modifications to improve bioavailability and reduce toxicity. For instance, the introduction of specific substituents can enhance gastrointestinal permeability, as assessed by Caco-2 cell line studies . Additionally, theoretical studies, including density functional theory (DFT) calculations, can provide insights into the electronic structure, which is relevant for understanding the compound's reactivity and interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

Transformation of Monoamine Oxidase Inhibitors

Compounds structurally similar to N-[(2-chlorophenyl)methyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine have been explored for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. For instance, the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators through N-methylation suggests potential therapeutic applications in treating conditions like Parkinson's disease and depression (Ding & Silverman, 1993).

Synthesis and Docking Studies

A facile synthesis method for compounds within the same family as this compound has been developed. These compounds have been characterized by spectral analyses, and docking studies have been carried out to understand their potential interactions with biological targets, indicating their relevance in drug discovery and development processes (Bommeraa, Merugu, & Eppakayala, 2019).

Crystal Structure Analysis

The detailed crystal structure analysis of closely related compounds provides insight into the molecular interactions and stability of these molecules, laying the groundwork for their potential applications in material science and pharmacology (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).

Anticancer Activity

Compounds structurally similar to the molecule have been synthesized and shown to possess moderate anticancer activity. Their structure and activity relationship can guide the design of new therapeutic agents targeting various cancer types (Jiu-fu, Hong-guang, Hui, Jing-jing, Shan-shan, & Juan, 2015).

Catalysis and Chemical Synthesis

The research into compounds within the same family also extends into catalysis and synthesis methodologies, providing valuable tools for constructing complex molecules of interest in pharmaceuticals and materials science (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).

Zukünftige Richtungen

The compound belongs to the class of pyrrole-containing compounds, which are considered a potential source of biologically active compounds . Due to their diverse therapeutic response profile, many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . This suggests that there could be future research directions focusing on the development and optimization of pyrrole-containing compounds for various therapeutic applications.

Eigenschaften

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClF3N4/c27-22-12-5-4-9-18(22)14-31-24-23-21(17-7-2-1-3-8-17)15-34(25(23)33-16-32-24)20-11-6-10-19(13-20)26(28,29)30/h1-13,15-16H,14H2,(H,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLNDMMVFHEHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CC=C4Cl)C5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.